molecular formula C21H24Br2N2O2 B2489495 3-(4-bromophenyl)-3-hydroxy-1-(2-methoxyphenyl)-3,5,6,7,8,9-hexahydro-2H-imidazo[1,2-a]azepin-1-ium bromide CAS No. 1101776-40-2

3-(4-bromophenyl)-3-hydroxy-1-(2-methoxyphenyl)-3,5,6,7,8,9-hexahydro-2H-imidazo[1,2-a]azepin-1-ium bromide

Cat. No.: B2489495
CAS No.: 1101776-40-2
M. Wt: 496.243
InChI Key: HRIKLCXBWAILBT-UHFFFAOYSA-M
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Description

3-(4-bromophenyl)-3-hydroxy-1-(2-methoxyphenyl)-3,5,6,7,8,9-hexahydro-2H-imidazo[1,2-a]azepin-1-ium bromide is a useful research compound. Its molecular formula is C21H24Br2N2O2 and its molecular weight is 496.243. The purity is usually 95%.
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Scientific Research Applications

Chemical and Biological Properties of 1,3-Azoles Derivatives

The compound is closely related to the chemical family of 1,3-azoles, particularly imidazole derivatives, known for their versatile chemical and biological properties. The synthesis of these derivatives typically involves reactions between metallic derivatives of imidazole and phosphorus halides, or through cross-coupling reactions facilitated by palladium catalysts. These methods have been refined to obtain 4-phosphorylated 1,3-azoles, which exhibit significant biological activities, including insectoacaricidal, anti-blastic, sugar-lowering, anti-exudative, antihypertensive, neurodegenerative effects, and more. The advancements in the synthesis and transformation of 4-phosphorylated derivatives of 1,3-azoles highlight the potential for developing new synthetic drugs and biological agents from this compound class (Abdurakhmanova, Kondratyuk, Holovchenko, & Brovarets, 2018).

Azole Derivatives in Antimicrobial Agents

Further research into azole derivatives, including imidazole, has shown their importance in the pharmaceutical industry, particularly as antimicrobial agents. The azole group, common across various classes, is responsible for significant CNS effects. The development of potent CNS drugs from azole derivatives, following pathways that involve gloxal with formaldehyde and ammonia, presents a promising area for synthesizing more effective treatments for CNS diseases. This underscores the potential for compounds like 3-(4-bromophenyl)-3-hydroxy-1-(2-methoxyphenyl)-3,5,6,7,8,9-hexahydro-2H-imidazo[1,2-a]azepin-1-ium bromide in creating new CNS-active drugs (Saganuwan, 2020).

Antioxidant Activity Determination Methods

Understanding the antioxidant capacity of chemical compounds is crucial in evaluating their therapeutic potential. Various assays, including ORAC, HORAC, TRAP, TOSC, CUPRAC, and FRAP, have been developed to assess the antioxidant activity of compounds, providing insights into their protective effects against oxidative stress. This is relevant for compounds like this compound, as their antioxidant properties could contribute to their biological activity and potential therapeutic applications (Munteanu & Apetrei, 2021).

Properties

IUPAC Name

3-(4-bromophenyl)-1-(2-methoxyphenyl)-2,5,6,7,8,9-hexahydroimidazo[1,2-a]azepin-4-ium-3-ol;bromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24BrN2O2.BrH/c1-26-19-8-5-4-7-18(19)23-15-21(25,16-10-12-17(22)13-11-16)24-14-6-2-3-9-20(23)24;/h4-5,7-8,10-13,25H,2-3,6,9,14-15H2,1H3;1H/q+1;/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRIKLCXBWAILBT-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N2CC([N+]3=C2CCCCC3)(C4=CC=C(C=C4)Br)O.[Br-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24Br2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

496.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.